molecular formula C7H5Cl2IO B6301368 3,4-Dichloro-2-iodoanisole CAS No. 873386-93-7

3,4-Dichloro-2-iodoanisole

Cat. No. B6301368
CAS RN: 873386-93-7
M. Wt: 302.92 g/mol
InChI Key: DTRGRMYVYUPCMU-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-iodoanisole is a chemical compound with the molecular formula C7H5Cl2IO . It has a molecular weight of 302.93 . The compound is solid in physical form . The IUPAC name for this compound is 1,2-dichloro-3-iodo-4-methoxybenzene .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-iodoanisole consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Cl2IO/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

3,4-Dichloro-2-iodoanisole is a solid compound . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Catalysis in Suzuki–Miyaura Coupling Reaction

3,4-Dichloro-2-iodoanisole can be used in the synthesis of catalysts for the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. The catalyst, PdCu@Ti3C2, synthesized using 3,4-Dichloro-2-iodoanisole, has shown high catalytic activity and stability .

Synthesis of Key Intermediates for Abemaciclib

The catalyst PdCu@Ti3C2, synthesized using 3,4-Dichloro-2-iodoanisole, has been used to synthesize key intermediates for abemaciclib . Abemaciclib is an FDA-approved drug used for the treatment of advanced or metastatic breast cancers .

Hypervalent Iodine Catalysis

3,4-Dichloro-2-iodoanisole can be used in hypervalent iodine catalysis . This type of catalysis involves the use of hypervalent iodine compounds, which have reactivity profiles comparable to some heavy metal and transition metal complexes .

Cyclization of N-Allylbenzamide

3,4-Dichloro-2-iodoanisole can be used in the cyclization of N-Allylbenzamide . This reaction involves the formation of a ring structure, or a cycle, in the molecule .

Oxidative Cyclization of N-Alkenylamides

Previous experimental work identified 2-iodoanisole as the best precatalyst for the oxidative cyclization of N-alkenylamides into 2-oxazolines . Given the structural similarity, 3,4-Dichloro-2-iodoanisole could potentially be used in similar reactions.

Life Science Research Solutions

3,4-Dichloro-2-iodoanisole is used in life science research solutions . It’s used in various fields such as chromatography, mass spectrometry, analytical chemistry, biopharma production, and safety controlled environment and cleanroom solutions .

Safety and Hazards

The safety information for 3,4-Dichloro-2-iodoanisole indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1,2-dichloro-3-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRGRMYVYUPCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-iodoanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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